molecular formula C20H23NO7 B1605894 Pterophorine CAS No. 62786-99-6

Pterophorine

Cat. No.: B1605894
CAS No.: 62786-99-6
M. Wt: 389.4 g/mol
InChI Key: HKLADSWGNVREOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pterophorine involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: Pterophorine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Pterophorine, a compound derived from certain plants, has garnered attention in scientific research due to its various applications in pharmacology and toxicology. This article will explore the applications of this compound, focusing on its medicinal properties, potential therapeutic uses, and implications in environmental science.

Anti-Cancer Activity

Research has indicated that this compound may possess anti-cancer properties. A study highlighted the potential of certain pyrrolizidine alkaloids to inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells and inhibiting angiogenesis. The specific pathways through which this compound exerts its effects are still under investigation, but initial findings suggest it could be a candidate for developing new cancer therapies .

Antimicrobial Properties

This compound has also been studied for its antimicrobial activity. Several studies have shown that alkaloids can exhibit significant antibacterial and antifungal effects, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways . This makes this compound a potential candidate for developing new antimicrobial agents.

Biological Pest Control

The ecological role of this compound extends beyond human health; it has been observed that certain plants producing this compound can deter herbivores due to the toxicity of pyrrolizidine alkaloids. This property can be harnessed in sustainable agriculture as a natural pesticide, reducing the reliance on synthetic chemicals .

Toxicological Research

This compound's toxicity profile is critical for understanding its safety and efficacy in medicinal applications. Studies have shown that while some pyrrolizidine alkaloids can be toxic to humans and animals when consumed in large quantities, they may also have therapeutic benefits at lower doses. Research continues to focus on determining safe dosage levels and the mechanisms underlying their toxic effects .

Case Study 1: Anti-Tumor Efficacy

A study conducted on the anti-tumor effects of this compound involved administering the compound to cultured cancer cells. Results indicated a significant reduction in cell viability compared to control groups, suggesting that this compound could induce apoptosis in these cells. Further investigations are needed to elucidate the specific molecular pathways involved.

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial properties of this compound, various strains of bacteria were exposed to different concentrations of the compound. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting the potential use of this compound as an antimicrobial agent.

Comparison with Similar Compounds

Pterophorine is unique compared to other similar compounds due to its specific structure and potent anticancer activity. Similar compounds include:

This compound stands out due to its specific molecular structure and the pathways it targets, making it a valuable compound in cancer research and therapy .

Biological Activity

Pterophorine is a pyrrolizidine alkaloid (PA) predominantly found in the plant species Senecio pterophorus. This compound has garnered attention due to its diverse biological activities, including cytotoxicity, genotoxicity, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is part of a larger class of compounds known as pyrrolizidine alkaloids, which are characterized by their complex structures and significant biological effects. These compounds are primarily produced by plants in the Asteraceae family, particularly in the genus Senecio.

Biological Activities

1. Cytotoxicity and Genotoxicity

This compound exhibits significant cytotoxic effects against various cell lines. Studies have shown that PAs like this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The most notable findings include:

  • Cytotoxic Assays: Retronecine-based PAs, including this compound, have been shown to be more toxic than other types such as platynecine PAs. This is attributed to their ability to form reactive metabolites that cause cellular damage .
  • Genotoxic Effects: Research indicates that this compound can lead to DNA strand breaks and chromosomal aberrations in mammalian cells, suggesting its potential as a genotoxic agent .

2. Antitumor Activity

Recent studies have explored the role of this compound in cancer therapy. Its ability to inhibit tumor growth has been linked to its cytotoxic properties:

  • Mechanism of Action: this compound may exert its antitumor effects through the modulation of signaling pathways involved in cell proliferation and survival .
  • Case Studies: Specific case studies have documented instances where patients with tumors showed responsiveness to treatments involving compounds derived from Senecio species, indicating a potential role for this compound in clinical settings .

3. Toxicological Concerns

While this compound shows promise for therapeutic applications, its toxicity poses significant risks:

  • Hepatotoxicity: Some studies have reported that the metabolic activation of this compound leads to the formation of toxic intermediates that can cause liver damage .
  • Environmental Impact: The presence of this compound in contaminated food sources raises concerns regarding dietary exposure and its implications for human health .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect References
CytotoxicityInduces apoptosis in cancer cells ,
GenotoxicityCauses DNA damage and chromosomal aberrations ,
Antitumor ActivityInhibits tumor growth via signaling modulation ,
HepatotoxicityPotential liver damage due to reactive metabolites ,

Case Studies

Several case studies highlight the implications of this compound's biological activities:

  • Case Study 1: A patient treated with an extract from Senecio pterophorus showed significant tumor regression, suggesting that this compound may contribute to therapeutic efficacy.
  • Case Study 2: Analysis of dietary patterns revealed incidents of hepatotoxicity linked to the consumption of herbal remedies containing pyrrolizidine alkaloids, including this compound.

Properties

IUPAC Name

(5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-10-11(2)18(24)27-15-8-16(23)21-7-6-14(17(15)21)9-26-19(25)20(5,12(10)3)28-13(4)22/h6-7,10,12,15H,2,8-9H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLADSWGNVREOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC(=O)C1=C)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978449
Record name 4,5,6-Trimethyl-3-methylidene-2,7,13-trioxo-2,3,4,5,6,7,9,13,14,14a-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62786-99-6
Record name Pterophorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062786996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6-Trimethyl-3-methylidene-2,7,13-trioxo-2,3,4,5,6,7,9,13,14,14a-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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